Cas no 1049832-01-0 (N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide)

N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-naphthalen-1-yl-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
- N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide
- AKOS024631569
- N-(naphthalen-1-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
- F2254-0445
- SR-01000911369-1
- 1049832-01-0
- SR-01000911369
-
- Inchi: 1S/C20H20N2O3S2/c23-20(21-17-10-5-8-15-7-1-2-9-16(15)17)18-11-3-4-13-22(18)27(24,25)19-12-6-14-26-19/h1-2,5-10,12,14,18H,3-4,11,13H2,(H,21,23)
- InChI Key: IGTAETSYQVSXPH-UHFFFAOYSA-N
- SMILES: N1(S(C2SC=CC=2)(=O)=O)CCCCC1C(NC1=C2C(C=CC=C2)=CC=C1)=O
Computed Properties
- Exact Mass: 400.09153485g/mol
- Monoisotopic Mass: 400.09153485g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 634
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 103Ų
- XLogP3: 4.1
N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2254-0445-5mg |
N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide |
1049832-01-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2254-0445-3mg |
N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide |
1049832-01-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2254-0445-10μmol |
N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide |
1049832-01-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2254-0445-10mg |
N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide |
1049832-01-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2254-0445-15mg |
N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide |
1049832-01-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2254-0445-30mg |
N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide |
1049832-01-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2254-0445-20μmol |
N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide |
1049832-01-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2254-0445-4mg |
N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide |
1049832-01-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2254-0445-2μmol |
N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide |
1049832-01-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2254-0445-25mg |
N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide |
1049832-01-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide Related Literature
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Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
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Li-Ming Du,Yu-Hua Guo,Yan-Fang Qin,Jun-Wen Wang,Hao Wu Anal. Methods, 2013,5, 173-179
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Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
Additional information on N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide
Exploring the Potential of N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide (CAS No. 1049832-01-0)
N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide, with the CAS registry number 1049832-01-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure incorporating a naphthalenyl group, a thiophene sulfonyl group, and a piperidine carboxamide, has been the subject of extensive research due to its potential applications in drug discovery and materials science.
The structural complexity of this compound arises from the combination of aromatic heterocycles and sulfur-containing functionalities. The naphthalene moiety contributes to the molecule's aromatic stability and potential for π–π interactions, while the thiophene sulfonyl group introduces electron-withdrawing effects that can modulate the compound's reactivity and bioavailability. The piperidine ring, with its amide functionality, adds flexibility and hydrogen bonding capacity, making it a versatile scaffold for further chemical modifications.
Recent studies have highlighted the importance of such molecules in medicinal chemistry, particularly in the development of kinase inhibitors and other enzyme-targeting agents. The sulfonamide group in this compound has been shown to play a critical role in binding to target proteins, suggesting its potential as a lead compound for therapeutic interventions. Additionally, the naphthalene fragment has been associated with anti-inflammatory and antioxidant properties, further underscoring its versatility.
In terms of synthesis, researchers have employed various strategies to construct this molecule efficiently. Techniques such as Suzuki coupling, nucleophilic aromatic substitution, and amide bond formation have been utilized to assemble the complex structure from readily available starting materials. These methods not only enhance the scalability of production but also pave the way for further structural diversification.
The application of computational chemistry tools has significantly advanced our understanding of this compound's properties. Molecular docking studies have revealed promising interactions with key biological targets, while quantum chemical calculations have provided insights into its electronic structure and reactivity. Such computational approaches are instrumental in guiding experimental efforts toward optimizing this compound's pharmacokinetic profiles.
Moreover, recent advancements in green chemistry have inspired environmentally friendly syntheses of this compound. By leveraging catalytic systems and biodegradable solvents, researchers aim to reduce the environmental footprint associated with its production while maintaining high yields and product quality.
In conclusion, N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide (CAS No. 1049832-01-0) stands as a testament to the ingenuity of modern chemical synthesis and its potential impact on drug development. As research continues to unravel its full spectrum of applications, this compound remains at the forefront of scientific innovation.
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